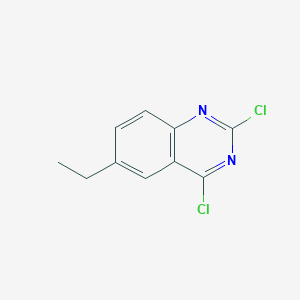

2,4-Dichloro-6-ethylquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

79689-46-6 |

|---|---|

Molekularformel |

C10H8Cl2N2 |

Molekulargewicht |

227.09 g/mol |

IUPAC-Name |

2,4-dichloro-6-ethylquinazoline |

InChI |

InChI=1S/C10H8Cl2N2/c1-2-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3 |

InChI-Schlüssel |

YUKJCDZVOIFSHY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)N=C(N=C2Cl)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Studies of 2,4 Dichloro 6 Ethylquinazoline

Nucleophilic Substitution Reactions at C2 and C4 Positions of the Quinazoline (B50416) Ring

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of 2,4-dichloroquinazolines. The electron-withdrawing nature of the two ring nitrogen atoms and the two chlorine atoms renders the C2 and C4 positions highly electrophilic and thus prone to attack by nucleophiles. These reactions are well-documented and form the basis for synthesizing a multitude of 2- and 4-substituted quinazolines. nih.gov

A defining feature of nucleophilic substitution on the 2,4-dichloroquinazoline (B46505) core is its pronounced regioselectivity. Extensive experimental evidence shows that substitution overwhelmingly occurs at the C4 position under mild reaction conditions, while the C2 position remains unreactive. nih.govstackexchange.com Reaction of 2,4-dichloroquinazoline with various nucleophiles, such as primary and secondary amines (aliphatic, anilines, and benzylamines), consistently yields the corresponding 2-chloro-4-aminoquinazoline derivatives. nih.gov

This C4 selectivity is remarkably consistent across a range of reaction conditions, including different solvents, temperatures, and reaction times. researchgate.net For instance, treating 2,4-dichloroquinazoline with hydrazine hydrate in ethanol (B145695) at low temperatures (0-5 °C) results in the selective replacement of the C4-chlorine atom. stackexchange.com Only under more forcing or harsh conditions (e.g., refluxing in isopropanol) will a second nucleophilic attack occur to replace the chlorine atom at the C2 position. stackexchange.com

Stereoselectivity is generally not a factor in these reactions unless a chiral nucleophile is used, as the quinazoline ring itself is planar and achiral. The mechanism proceeds through a non-stereogenic Meisenheimer intermediate.

Interactive Data Table: Regioselective SNAr Reactions on 2,4-Dichloroquinazolines

| Nucleophile | Reagents and Conditions | Product | Selectivity |

| Hydrazine Hydrate | Ethanol, 0-5 °C, 2h | 2-Chloro-4-hydrazinylquinazoline | C4 Substitution stackexchange.com |

| Primary/Secondary Amines | Various (e.g., iPr₂NEt, THF, r.t.) | 2-Chloro-4-aminoquinazolines | C4 Substitution nih.gov |

| Anilines | Various | 4-Anilino-2-chloroquinazolines | C4 Substitution nih.gov |

| Benzylamines | Various | 4-(Benzylamino)-2-chloroquinazolines | C4 Substitution nih.gov |

The high regioselectivity observed in the nucleophilic substitution of 2,4-dichloroquinazolines is governed by a combination of electronic and steric effects.

Electronic Factors: Theoretical studies, including Density Functional Theory (DFT) calculations, provide a clear explanation for the enhanced reactivity of the C4 position. researchgate.netnih.gov These calculations reveal that the carbon atom at the C4 position of the 2,4-dichloroquinazoline molecule has a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon. researchgate.netnih.gov This makes C4 more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the activation energy for the formation of the Meisenheimer intermediate via attack at C4 is calculated to be lower than that for attack at C2, further supporting the observed regioselectivity. researchgate.net

Steric Factors: While electronic factors are dominant, steric hindrance also plays a role. The C2 position is situated between two nitrogen atoms, which can create a more sterically crowded environment compared to the C4 position. This can further disfavor nucleophilic attack at C2, especially with bulky nucleophiles. However, in some related heterocyclic systems like 2,4-dichloropyrimidine, steric factors have been shown to influence regioselectivity. rsc.org The presence of the 6-ethyl group on the benzenoid ring is distant from the C2 and C4 positions and is not expected to exert a significant direct steric influence on the substitution pattern.

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

The key substituents are the 6-ethyl group and the fused heterocyclic ring.

Ethyl Group: The ethyl group at the C6 position is an activating group and an ortho, para-director. wikipedia.org It donates electron density to the benzene (B151609) ring via an inductive effect, tending to direct incoming electrophiles to the C5 and C7 positions.

Fused Pyrimidine (B1678525) Ring: The heterocyclic ring acts as a deactivating group, withdrawing electron density from the benzenoid ring.

In the case of quinoline (B57606), a related heterocycle, electrophilic substitution preferentially occurs on the benzenoid ring at positions C5 and C8, avoiding the deactivated pyridine ring. reddit.com For 2,4-Dichloro-6-ethylquinazoline, a similar principle applies. The reaction will occur on the benzenoid portion of the molecule. The directing effect of the activating ethyl group would favor substitution at the C5 and C7 positions. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, if successful, would be expected to yield primarily 5- and 7-substituted products. masterorganicchemistry.com

Ring-Opening and Ring-Closing Reactions Involving the Quinazoline Core

The robust aromatic nature of the quinazoline core makes it generally stable to ring-opening reactions. However, under specific conditions, particularly with related quinazolinone structures, ring-opening and subsequent recyclization can occur. researchgate.netnih.gov For instance, selective hydrolysis of certain tricyclic quinazolines can lead to quinazolinones through a ring-opening/ring-closing cascade. nih.gov

The most relevant ring-closing reactions in the context of this compound are those used in its synthesis. A common synthetic pathway to the 2,4-dichloroquinazoline scaffold involves the initial formation of the precursor 2,4-quinazolinedione (a quinazoline-2,4(1H,3H)-dione). This is typically achieved through a ring-closing reaction, for example, by reacting an appropriately substituted anthranilic acid with a source of carbon and nitrogen, such as potassium cyanate (B1221674) or urea (B33335). google.com The resulting 2,4-quinazolinedione is then subjected to a chlorination reaction (e.g., using phosphorus oxychloride) to yield the target 2,4-dichloroquinazoline. google.com

General Chemical Reactions and Transformation Pathways of Dihaloquinazolines

The synthetic utility of dihaloquinazolines like this compound stems from the differential reactivity of the two chlorine atoms. This allows for a variety of sequential transformations.

Sequential Nucleophilic Substitution: As detailed in section 3.1, the primary transformation pathway is the selective substitution at C4, followed by a subsequent substitution at C2 under more vigorous conditions. This stepwise approach allows for the introduction of two different nucleophiles at the C4 and C2 positions, respectively, leading to the synthesis of diverse di-substituted quinazolines.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents on the quinazoline ring are suitable for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds. Consistent with SNAr reactivity, these coupling reactions also exhibit high regioselectivity, with the more electrophilic C4 position being the preferred site of reaction. rsc.org This allows for the selective introduction of aryl, vinyl, or alkynyl groups at the C4 position.

Formation of Fused Heterocyclic Systems: The 2-chloro-4-substituted quinazolines generated from the initial selective substitution can serve as precursors for the synthesis of fused tricyclic systems. For example, intramolecular cyclization reactions can lead to the formation of pyrimido[1,2-c]quinazolines or stackexchange.comresearchgate.netgoogle.comtriazolo[4,3-c]quinazolines. biointerfaceresearch.com

Computational and Theoretical Investigations of 2,4 Dichloro 6 Ethylquinazoline

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its energy and wavefunction. From these fundamental properties, a wealth of information can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a good compromise between accuracy and computational cost. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly well-suited for studying the electronic properties of organic molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For 2,4-dichloro-6-ethylquinazoline, the HOMO would likely be distributed over the quinazoline (B50416) ring system, particularly the nitrogen atoms and the ethyl-substituted benzene (B151609) ring, while the LUMO would be expected to have significant contributions from the electron-withdrawing chloro-substituted positions. The calculated HOMO-LUMO gap would provide a quantitative measure of its expected reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The areas around the chlorine atoms would also exhibit some negative potential. Conversely, the hydrogen atoms of the ethyl group and the quinazoline ring would show positive potential. The carbon atoms attached to the chlorine atoms would be primary sites for nucleophilic attack, a prediction that aligns with the known reactivity of 2,4-dichloroquinazolines.

DFT calculations can accurately predict various spectroscopic properties of molecules. The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. By calculating the second derivative of the energy with respect to the atomic coordinates, one can obtain the force constants and subsequently the vibrational frequencies. These calculated frequencies can be compared with experimental data to confirm the molecular structure.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. This is particularly useful for assigning signals in complex spectra and for confirming the proposed structure of a newly synthesized compound. For this compound, theoretical calculations would predict the specific chemical shifts for the protons of the ethyl group and the aromatic protons, as well as for the carbon atoms of the quinazoline core and the ethyl substituent.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate molecular properties. While computationally more expensive than DFT, they are often used as a benchmark for other methods. For a molecule like this compound, high-level ab initio calculations could be employed to obtain very precise geometric parameters, interaction energies, and electronic properties, providing a deeper understanding of its intrinsic molecular characteristics.

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic description, molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment over time. These methods are crucial for understanding processes such as conformational changes, molecular recognition, and solvation effects. For this compound, molecular dynamics (MD) simulations could be used to explore its conformational landscape, particularly the rotation of the ethyl group. Furthermore, simulations in different solvents could predict its solubility and how intermolecular interactions influence its behavior in solution. Docking studies, a form of molecular modeling, could also be employed to predict how this compound might interact with biological macromolecules, such as enzymes or receptors, which is a common application for quinazoline derivatives in medicinal chemistry research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For quinazoline derivatives, MD simulations are instrumental in understanding their conformational stability and flexibility, which are crucial for their biological activity.

Recent studies on related quinazoline compounds have utilized MD simulations to assess the stability of ligand-protein complexes. d-nb.info For instance, in a study of 2,4-disubstituted quinazoline derivatives as butyrylcholinesterase (BuChE) inhibitors, MD simulations were run for 100 nanoseconds to evaluate the conformational stability of the enzyme when bound to the inhibitors. nih.gov The root-mean-square deviation (RMSD) of the protein backbone was analyzed to determine if the system reached equilibrium. A stable RMSD profile indicates that the ligand remains securely bound in the active site throughout the simulation. d-nb.info

Molecular Docking Studies: Analyzing Binding Interactions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used to understand the binding modes of quinazoline derivatives with their macromolecular targets, such as enzymes and receptors.

In the context of drug design, molecular docking helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For example, docking studies of quinazoline derivatives with targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have revealed crucial interactions with specific amino acid residues in the active site. nih.govresearchgate.net These studies have shown that the quinazoline scaffold can act as a hydrogen bond acceptor/donor, contributing to the binding affinity. ekb.eg

Molecular docking is also a critical component of virtual screening workflows, where large libraries of compounds are computationally screened against a target to identify potential hits. nih.gov The binding energies calculated from docking studies provide a quantitative measure of the binding affinity, helping to rank and prioritize compounds for further experimental testing. ekb.eg For instance, studies on quinazoline-based inhibitors of epidermal growth factor receptor (EGFR) have utilized molecular docking to predict binding modes and rationalize the observed structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for understanding the mechanism of action and for designing new compounds with improved properties.

2D- and 3D-QSAR Model Development and Validation

Both 2D- and 3D-QSAR models have been developed for various series of quinazoline derivatives to predict their biological activities. frontiersin.org 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological and constitutional descriptors. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structure of the molecules to derive predictive models. frontiersin.orgresearchgate.net

The development of a robust QSAR model involves several steps, including dataset preparation, descriptor calculation, model building, and rigorous validation. mdpi.com The dataset is typically divided into a training set for model development and a test set for external validation. nih.gov The predictive power of the QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q² or r²(CV)), and the predictive correlation coefficient for the external test set (pred_r²). nih.govmdpi.com A good QSAR model should have high values for these parameters, indicating its reliability and predictive ability. mdpi.com

For example, a 3D-QSAR study on quinazoline derivatives as acetylcholinesterase inhibitors resulted in a model with high R² and Q² values, suggesting its robustness. nih.gov Similarly, 2D- and 3D-QSAR models for quinoline (B57606) derivatives have shown good predictive capacity for their antiplasmodial activity. nih.gov

Selection and Statistical Analysis of Molecular Descriptors (PCA, MLR, GA-PLS)

The selection of appropriate molecular descriptors is a critical step in QSAR model development. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. A wide range of descriptors can be calculated, and statistical methods are employed to select the most relevant ones.

Principal Component Analysis (PCA) is often used to reduce the dimensionality of the descriptor space and to identify the principal properties that influence the biological activity. Multiple Linear Regression (MLR) is a common method for building linear QSAR models. nih.gov Genetic Algorithm-Partial Least Squares (GA-PLS) is another powerful technique that combines the variable selection capability of a genetic algorithm with the regression power of PLS, often leading to more robust and predictive models. nih.govshd-pub.org.rs

Studies on quinazoline derivatives have successfully employed these methods. For instance, an MLR-based QSAR model for quinazoline analogues as tyrosine kinase inhibitors identified key descriptors related to estate contribution and electronic properties. nih.gov Another study on quinazoline derivatives as cytotoxic agents found that a GA-PLS model provided the best relationship between chemical structure and anticancer activity. nih.gov

Table 1: Statistical Methods in QSAR

| Statistical Method | Description | Application in Quinazoline Research |

|---|---|---|

| Principal Component Analysis (PCA) | A dimensionality reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components. | Used to identify the most important molecular properties influencing the biological activity of quinazoline derivatives. |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. | Employed to build linear QSAR models for predicting the activity of quinazoline analogues. nih.gov |

| Genetic Algorithm-Partial Least Squares (GA-PLS) | A hybrid method that combines a genetic algorithm for variable selection with partial least squares regression for model building. | Utilized to develop robust and predictive QSAR models for quinazoline derivatives with cytotoxic activity. nih.gov |

Predictive Modeling for Rational Design of Structural Modifications

One of the primary goals of QSAR modeling is to guide the rational design of new molecules with enhanced activity. nih.gov The developed and validated QSAR models can be used to predict the activity of virtual or yet-to-be-synthesized compounds. nih.gov The insights gained from the model, such as the importance of specific descriptors or the contour maps from 3D-QSAR, provide a roadmap for structural modifications. frontiersin.org

For example, if a QSAR model indicates that a particular region of the molecule requires a bulky, electron-donating group for improved activity, medicinal chemists can design and synthesize new analogues with these features. This predictive modeling approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds.

Several studies have demonstrated the successful application of predictive QSAR modeling in the design of novel quinazoline derivatives. frontiersin.orgnih.gov By combining the information from 2D- and 3D-QSAR models, researchers have designed new compounds with predicted high activity, which were subsequently synthesized and confirmed to have potent biological effects. frontiersin.org

Computational Chemistry in the Design of Functional Materials

Beyond its applications in drug discovery, computational chemistry plays a role in the design of functional materials. itmo.ru The structural and electronic properties of molecules like this compound can be explored for their potential use in materials science. evitachem.com

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate various properties of molecules, including their electronic structure, reactivity, and spectroscopic characteristics. weizmann.ac.il These calculations can help in understanding how modifications to the quinazoline scaffold might influence its properties for applications in areas like organic electronics or sensor technology. While specific research on this compound in functional materials is not extensively documented, the broader field of computational materials design suggests the potential for such explorations. itmo.ru

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-disubstituted quinazoline derivatives |

| Quinoline derivatives |

| 2,4-dichloro-6-methylpyrimidine derivatives |

| 6-Arylquinazolin-4-amines |

| 2,6-Dichloro-4-[2-(4-quinolinylmethylene)hydrazino]quinazoline |

| 2,6-Dichloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline |

| 2,6-Dichloro-4-[2-(5-hydroxymethyl-2-furylmethylene)hydrazino]quinazoline |

| 2,4-Dichloro-6,7-dimethylquinazoline |

| 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542) |

| Pyrazole derivatives |

| Quinazolin-2,4-dione hybrid molecules |

| 2,4-dioxothiazolidine |

| Phenyl ethyl thiourea (B124793) derivatives |

| Imidazole and sulfonamide antidiabetic compounds |

| Ketolide derivatives |

| 6-Bromo quinazoline derivatives |

| Quinoline, Isoquinoline and Quinazoline derivatives |

Structure Activity Relationship Sar Studies: Mechanistic and Design Principles for Quinazoline Derivatives

Influence of Substituents on Quinazoline (B50416) Reactivity and Electronic Characteristics

The electronic properties and reactivity of the quinazoline ring system are significantly influenced by the nature and position of its substituents. In 2,4-dichloro-6-ethylquinazoline, the interplay between the electron-withdrawing chloro groups and the electron-donating ethyl group defines its chemical character.

The chlorine atoms at the C2 and C4 positions of the quinazoline ring are strongly electron-withdrawing, which profoundly impacts the molecule's reactivity. These positions are part of the pyrimidine (B1678525) ring, which is inherently electron-deficient. The addition of halogens further decreases electron density, making the C2 and C4 carbons highly electrophilic and susceptible to nucleophilic substitution.

Research indicates a significant difference in the reactivity of these two positions. The C4 position is generally more reactive and susceptible to nucleophilic attack than the C2 position. nih.gov This regioselectivity is a critical consideration in the synthetic modification of dichloroquinazoline derivatives. The synthesis of 2,4-dichloroquinazolines is often achieved by treating the corresponding 2,4-dioxoquinazolines (quinazolinones) with reagents like phosphoryl chloride. libretexts.org

The presence of a halogen, specifically chlorine, at the C2 position can be crucial for biological activity, with studies suggesting that bulk at this position is important for interactions with certain receptor tyrosine kinases (RTKs). numberanalytics.com For instance, 2-chloro substitution can modulate potency for specific kinases, highlighting the role of this position in fine-tuning molecular interactions. numberanalytics.com Conversely, achieving selective modification at the C2 position can be challenging, often requiring higher temperatures, longer reaction times, or the use of metal catalysts, while the C4 position can be functionalized more readily. nih.gov

| Position | Relative Reactivity | Electronic Effect | Significance in Synthesis | Impact on Activity |

|---|---|---|---|---|

| C4-Chloro | High | Strongly electrophilic; activates the position for nucleophilic aromatic substitution (SNAr). | Serves as a labile leaving group, allowing for facile introduction of various functional groups (e.g., anilines, amines). nih.gov | Modification at C4 is a primary strategy for building diversity and targeting specific molecular interactions. nih.gov |

| C2-Chloro | Lower than C4 | Electrophilic, but less susceptible to substitution than C4. | Requires more forcing conditions or specific catalytic systems for selective substitution. nih.gov Often retained or modified in later synthetic steps. | The presence of a substituent (including Cl) can provide necessary bulk for binding to certain biological targets like RTKs. numberanalytics.com |

The ethyl group at the C6 position resides on the benzene (B151609) portion of the quinazoline scaffold. Unlike the electron-withdrawing chloro groups, the ethyl group is an alkyl substituent and functions as an electron-donating group (EDG) primarily through an inductive effect (+I). ucalgary.canumberanalytics.com This effect increases the electron density of the attached aromatic ring. numberanalytics.com

The primary roles of the C6-ethyl group are:

Electronic Modulation : By donating electron density, the ethyl group makes the benzene ring more nucleophilic. This influences the site of further electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions (C5 and C7). wikipedia.org Some studies have shown that an electron-releasing group at the C6 position can enhance biological activity. nih.gov

Steric Influence : The ethyl group introduces steric bulk at the C6 position. This can influence how the molecule fits into a binding pocket, potentially creating favorable hydrophobic interactions or, conversely, causing steric hindrance that prevents optimal binding.

The presence of substituents at the C6 and C7 positions is a well-established requirement for the activity of many quinazoline-based inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). ekb.eg Therefore, the ethyl group at C6 is strategically positioned to influence molecular recognition.

Modifications at other positions of the quinazoline core also play a critical role in defining its properties:

N1 and N3 Nitrogens : These nitrogen atoms are fundamental to the quinazoline identity. They are common sites for hydrogen bond acceptance in receptor-ligand interactions. For example, in the context of EGFR inhibition, the N1 and N3 atoms can form crucial hinge-binding interactions with protein residues like methionine. numberanalytics.com Alkylation can occur at these nitrogen atoms, forming quinazolinium salts, which alters the electronic and steric profile of the molecule. eurjchem.com

C8 Position : The C8 position is part of the benzenoid ring and its reactivity is influenced by the other substituents. It is a potential site for electrophilic substitution. eurjchem.com The introduction of a halogen atom at the C8 position has been shown to improve the antimicrobial activities of certain quinazolinone derivatives. nih.gov

C3 Position : In the related quinazolinone series, substitution at the N3 position is a common strategy for diversification. For instance, substituting the N-H hydrogen at position 3 with an ethyl acetate (B1210297) group has been reported to increase biological activity relative to the unsubstituted parent compound. nih.gov

Correlation between Structural Features and Specific Interaction Mechanisms with Chemical Entities

The substituents on the quinazoline scaffold directly govern the types of non-covalent interactions it can form with other molecules, such as biological receptors or chemical reagents.

The aromatic nature of the quinazoline core itself allows for significant π-π stacking and hydrophobic interactions . In one enzymatic system, a π-stacking interaction between a histidine residue and the aromatic ring of a substrate was shown to be critical for stabilizing a specific conformation during the reaction cascade. nih.gov The core scaffold of quinazoline is often stabilized within binding pockets through hydrophobic interactions with leucine (B10760876) and methionine residues. numberanalytics.com

The nitrogen atoms at N1 and N3 are key sites for hydrogen bonding . As noted, they frequently act as hydrogen bond acceptors, anchoring the molecule in a specific orientation within a binding site. numberanalytics.com Furthermore, the carbonyl groups in related quinazolinone structures are also potent hydrogen bond acceptors. chim.it

The substituents introduce additional interaction points. The chloro groups at C2 and C4, while primarily acting as reactive handles, can also participate in halogen bonding. The ethyl group at C6 provides a locus for hydrophobic (van der Waals) interactions , which can be critical for affinity and selectivity.

| Structural Feature | Primary Interaction Type | Example of Correlated Chemical Entity/Residue |

|---|---|---|

| Quinazoline Aromatic Rings | π-π Stacking / Hydrophobic | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), Histidine. nih.gov |

| N1 and N3 Atoms | Hydrogen Bond Acceptor | Backbone amide protons of protein hinge regions (e.g., Methionine). numberanalytics.com |

| C6-Ethyl Group | Hydrophobic / van der Waals | Alkyl side chains of amino acids (e.g., Leucine, Valine, Alanine). |

| C2/C4-Chloro Groups | Halogen Bonding / Dipole-Dipole | Electron-rich atoms like oxygen or sulfur in protein backbones or side chains. |

Derivation of Design Principles for Modulating Chemical Behavior and Reactivity

Based on extensive SAR studies of quinazoline derivatives, several key design principles have been established to modulate their chemical properties and reactivity for specific applications:

Control of Reactivity via C4 Substitution : The high reactivity of a C4-chloro substituent makes it the primary site for introducing molecular diversity. By reacting 2,4-dichloroquinazoline (B46505) with various nucleophiles (e.g., anilines, amines, alcohols), a wide array of derivatives can be synthesized. This is a foundational principle in building libraries of quinazoline compounds. nih.gov

Tuning Electronic Properties with Benzene Ring Substituents : The electronic nature of the benzene ring can be tuned by substituents at positions C5 through C8. Electron-donating groups (like the C6-ethyl) increase the ring's nucleophilicity, while electron-withdrawing groups decrease it. This principle is used to modulate the pKa of the molecule and influence its interaction with biological targets. nih.gov

Exploitation of Key Pharmacophoric Elements : For specific targets like EGFR, a 4-anilinoquinazoline (B1210976) moiety is a known essential pharmacophore. Further substitution at the C6 and C7 positions with small, often solubilizing groups, is a common strategy to enhance affinity and optimize properties. ekb.eg

Regioselective Modification : Advanced synthetic methods allow for the strategic and regioselective modification of less reactive positions. For example, specific protocols have been developed to functionalize the C2 position, enabling the creation of scaffolds that would be inaccessible through traditional substitution patterns. nih.gov

Strategic Modification of the Quinazoline Core for Tailored Chemical Properties

The versatility of the quinazoline scaffold is fully realized through strategic chemical modifications that tailor its properties for specific functions. Modern organic synthesis provides a powerful toolkit for this purpose.

One advanced strategy involves leveraging the intrinsic reactivity of the scaffold itself. For instance, a method using an azide (B81097)–tetrazole equilibrium allows for a "functional group swap," where an azide nucleophile first displaces a group at C4, and the resulting intermediate directs the displaced group to substitute the chloride at the C2 position. This enables regioselective C2 modification under relatively mild conditions. nih.gov

Metal-catalyzed cross-coupling reactions have also emerged as a vital tool. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the quinazoline core, including C2, C4, and positions on the benzene ring. These methods grant access to a vast chemical space of multi-substituted quinazolines. researchgate.net

Furthermore, chemists have developed approaches to build fused heterocyclic systems onto the quinazoline core. Copper-catalyzed intramolecular cross-dehydrogenative coupling, for example, can be used to synthesize complex structures like imidazo[1,2-c]quinazolines, creating novel molecular architectures with unique properties. These sophisticated strategies underscore the adaptability of the quinazoline core, allowing for the rational design and synthesis of compounds with highly specialized and tailored chemical characteristics.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2,4 Dichloro 6 Ethylquinazoline

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2,4-Dichloro-6-ethylquinazoline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring system and the protons of the ethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern. For instance, the aromatic protons would likely appear as doublets or singlets in the downfield region, while the ethyl group would present as a triplet and a quartet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to chlorine and nitrogen atoms appearing at characteristic downfield positions.

Table 1: Representative NMR Data for a Related Quinazoline Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 10.23 | s | 1H | |

| 8.14 | d | 7.9 | 1H | |

| 7.61 | t | 7.7 | 1H | |

| 7.23 | t | 7.6 | 1H | |

| 7.13 | d | 8.1 | 1H |

Note: Data for 3-Ethylquinazoline-2,4(1H,3H)-dione. rsc.org

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected vibrational modes would include C-H stretching from the aromatic ring and the ethyl group, C=N and C=C stretching vibrations within the quinazoline core, and C-Cl stretching vibrations. mdpi.com The presence and position of these bands provide corroborative evidence for the compound's structure.

The following table details the expected IR absorption frequencies for a similar compound, 4,7-dichloro-6-nitroquinazoline. mdpi.com

Table 2: Representative IR Data for a Related Dichloroquinazoline Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3089 | C-H stretching |

| 1726, 1645, 1610 | C=N stretching |

| 1546 | C=C stretching |

Note: Data for 4,7-dichloro-6-nitroquinazoline. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, would show absorption maxima (λmax) corresponding to the π→π* and n→π* electronic transitions of the conjugated quinazoline system. While specific data for the title compound is scarce, related dichloropyrazine compounds have been studied, showing characteristic absorption bands. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition and molecular weight of a compound. sigmaaldrich.com For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula, C₁₀H₈Cl₂N₂. evitachem.com The isotopic pattern resulting from the two chlorine atoms would be a key diagnostic feature in the mass spectrum.

For a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), the molecular formula is C₁₀H₈Cl₂N₂O₂ with a molecular weight of 259.09 g/mol . sigmaaldrich.com HRMS analysis of a similar compound, 4,7-dichloro-6-nitroquinazoline, found a mass-to-charge ratio ([M+H]⁺) of 244.4, consistent with its molecular formula C₈H₃O₂N₃Cl₂. mdpi.com

Chromatographic Techniques for Separation and Purity Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. rsc.org For this compound, a suitable solvent system (eluent) would be developed to achieve good separation between the product and any starting materials or by-products on a TLC plate, which is typically coated with silica (B1680970) gel. rsc.org The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system and can be used for identification purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of synthetic organic compounds. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and molecular weight determination power of mass spectrometry. oslomet.no This dual capability allows for the simultaneous assessment of a sample's purity and the confirmation of the target compound's identity.

In the analysis of this compound, a reversed-phase HPLC method is typically employed. The compound, being soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167), is well-suited for this technique. evitachem.com A C18 column is a common choice for the stationary phase, offering good separation for moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov

The eluent from the HPLC column is directed into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. In ESI positive ion mode, this compound is expected to be protonated to form the [M+H]⁺ ion. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum would be expected to show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This pattern is a powerful diagnostic tool for confirming the presence of chlorine in the molecule. The analysis of a related compound, 4,7-dichloro-6-nitroquinazoline, demonstrated the utility of mass spectrometry in identifying the molecular ion peak and confirming its structure. researchgate.net For this compound, the expected m/z values for the most abundant isotopic peaks of the protonated molecule would be calculated based on its molecular formula, C₁₀H₈Cl₂N₂.

The LC chromatogram provides data on the purity of the sample by separating the main compound from any impurities or starting materials. The mass spectrometer can then be used to identify these separated components, providing valuable insights into the reaction byproducts.

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase, 2.1 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% B to 95% B over 10 minutes |

| Flow Rate | 0.2 mL/min |

| MS Detector | Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Scan Range | 100-500 m/z |

| Expected Ion | [M+H]⁺ |

Column Chromatography for Purification

Following synthesis, crude reaction mixtures almost invariably contain unreacted starting materials, reagents, and byproducts alongside the desired product. Column chromatography is a fundamental and widely used purification technique in organic synthesis to isolate compounds based on their differential adsorption to a stationary phase. nih.govfrontiersin.org For a compound like this compound, purification is crucial to obtain a sample of high purity for subsequent analysis and application.

The choice of stationary and mobile phases is critical for effective separation. Silica gel is the most common stationary phase for compounds of moderate polarity, such as quinazoline derivatives. The separation mechanism relies on the polarity of the molecules; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

A solvent system, or eluent, is chosen to provide differential migration of the components in the mixture. Typically, a combination of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used. acs.org The optimal ratio is determined empirically using thin-layer chromatography (TLC) to achieve a good separation between the target compound and its impurities. For substituted quinazolines, solvent systems such as petroleum ether/ethyl acetate are often effective. acs.org

The crude product is loaded onto the top of the silica gel column, and the eluent is passed through. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound as a solid.

Table 2: Typical Conditions for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (70-230 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 5:95 to 20:80) |

| Loading Method | Dry loading on silica or direct liquid injection |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

Thermal Analysis Methods, including Thermogravimetric Analysis (TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing the thermal stability and decomposition profile of a compound. In a TGA experiment, the mass of a sample is measured over time as the temperature changes.

For a heterocyclic compound like this compound, TGA provides information about its decomposition temperature, which is an indicator of its thermal stability. The analysis is performed by placing a small amount of the purified compound in a TGA furnace and heating it at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of initial mass remaining against temperature.

Studies on similar quinazoline-sulfonamide hybrid molecules have shown initial decomposition temperatures in the range of 200–220°C. researchgate.net It is expected that this compound would exhibit high thermal stability, with significant mass loss occurring at elevated temperatures. The TGA thermogram would likely show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss corresponding to the fragmentation and volatilization of the molecule. The temperature at which 5% mass loss occurs (T₅) is often used as a standard measure of the onset of decomposition. The profile of the mass loss can also provide clues about the decomposition pathway.

Table 3: Predicted TGA Data for this compound

| Parameter | Predicted Value/Observation |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) |

| Temperature Range | 25 °C to 600 °C |

| Onset of Decomposition (T₅) | > 200 °C |

| Decomposition Profile | Likely a multi-step mass loss corresponding to the cleavage of substituent groups and breakdown of the heterocyclic ring. |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is unparalleled for the unambiguous determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound must first be grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the crystal structure is solved and refined.

The crystal structure of a related compound, 2,4-dichloro-7-fluoroquinazoline, has been reported. nih.gov The analysis revealed an essentially planar quinazoline ring system and provided precise measurements of bond lengths and angles. The crystal packing was stabilized by π–π stacking interactions between adjacent molecules. nih.gov

A similar analysis for this compound would be expected to confirm the planar nature of the quinazoline core and determine the precise geometry and conformation of the ethyl group. Key structural parameters, such as the C-Cl, C-N, and C-C bond lengths, would be determined with high precision. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces like π–π stacking or halogen bonding, which govern the solid-state properties of the material.

Table 4: Representative Crystallographic Data Categories for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C=N) |

| Bond Angles | Angles between adjacent bonds (e.g., Cl-C-N) |

| Torsion Angles | Defines the conformation of the ethyl substituent |

| Intermolecular Interactions | Details on packing forces (e.g., π–π stacking distances) |

Emerging Research Frontiers and Advanced Applications of Quinazoline Chemistry

Exploration of Quinazoline (B50416) Derivatives in Materials Science, including Functional Organic Materials

The exploration of quinazoline derivatives in materials science is a growing field, with these compounds being recognized for their potential in the development of functional organic materials. mdpi.comnih.gov While specific research on 2,4-Dichloro-6-ethylquinazoline in this area is not extensively documented, its structural features suggest potential applicability. The quinazoline core is a key building block in various pharmaceuticals, functional organic materials, and agrochemicals. mdpi.com The dichloro substitutions on the pyrimidine (B1678525) ring of this compound offer reactive sites for further chemical modifications, making it a versatile precursor for more complex functional molecules. evitachem.com

Quinazoline derivatives are being investigated for their unique photophysical properties. Some quinazolin-4(3H)-one derivatives have been shown to act as fluorescent probes, exhibiting distinct responses in different solvent environments and showing potential for bio-imaging applications. tandfonline.com The inherent fluorescence of the quinazolinone structure, often enhanced by specific substitutions, makes these compounds attractive for creating new sensory materials. nih.gov The potential for this compound to be converted into such fluorescent materials exists through nucleophilic substitution of its chlorine atoms. evitachem.com The ethyl group at the 6-position can also influence the electronic properties and solid-state packing of the molecule, which are critical factors in the design of organic electronic materials.

The general class of quinazolines is noted for its use in preparing various functional materials for synthetic chemistry. nih.gov The ability to tune the electronic and structural properties of the quinazoline core through substitution makes it a promising scaffold for materials with specific optical or electronic characteristics.

Development of Quinazoline-based Ligands and Scaffolds in Catalysis

Quinazoline derivatives have emerged as effective ligands and scaffolds in the field of catalysis, particularly in transition metal-catalyzed reactions. mdpi.com The nitrogen atoms within the quinazoline ring system are capable of coordinating with metal centers, making them suitable for use as ligands.

Ruthenium-catalyzed systems have been developed for the synthesis of quinazoline and quinazolinone derivatives. nih.govacs.org In these reactions, an in situ formed ruthenium catalyst, often with a specific ligand, has shown high selectivity in dehydrogenative and deaminative coupling reactions to build the quinazoline core. nih.govacs.orgnsf.gov This demonstrates the compatibility of the quinazoline scaffold with ruthenium catalytic cycles.

Copper-catalyzed reactions have also been extensively used for the synthesis of quinazolines. nih.gov Ullmann-type coupling reactions, catalyzed by copper, are a common method for forming C-N bonds to construct the quinazoline skeleton. nih.govacs.org The development of these catalytic methods highlights the importance of the quinazoline structure in synthetic organic chemistry.

Furthermore, the synthesis of potentially tridentate P,N,N-ligands incorporating an axially chiral quinazoline and a centrally chiral oxazoline (B21484) subunit has been reported. acs.org These hybrid ligands have been applied in palladium-catalyzed asymmetric allylic alkylation, demonstrating the potential of quinazoline-based scaffolds in asymmetric catalysis. acs.org The this compound molecule, with its two reactive chlorine atoms, could serve as a precursor for synthesizing novel bidentate or tridentate ligands for various catalytic applications. The chlorine at the C4 position is particularly susceptible to nucleophilic substitution, allowing for the introduction of coordinating groups.

Applications of Quinazoline Chemistry in Environmental and Agricultural Science

The diverse biological activities of quinazoline derivatives extend to environmental and agricultural applications, where they have been investigated as pesticides and chemical probes. nih.govresearchgate.net

Pesticidal Applications

Quinazoline derivatives have been studied for their potential as insecticides, acaricides (miticides), fungicides, and weedicides. nih.govresearchgate.net Some 4-substituted quinazolines are known to be potent insecticides and acaricides that act as inhibitors of NADH:ubiquinone oxidoreductase, a key enzyme in cellular respiration. nih.gov Fenazaquin, an insecticide/acaricide, features a quinazoline core. nih.gov The development of new pesticides is an ongoing area of research, and the quinazoline scaffold is considered a promising structure. researchgate.net The synthesis of quinazoline molecules with various active groups allows for the modulation of their biological activity. researchgate.net

Chemical Probes

In environmental science, there is a need for sensitive and selective methods to detect various analytes. Quinazolinone-based fluorescent probes have been designed for the detection of gases like carbon monoxide (CO). nih.gov For instance, 2-(2'-nitrophenyl)-4(3H)-quinazolinone acts as a "turn-on" fluorescent probe where the fluorescence intensity increases upon reaction with CO. nih.gov This is attributed to the reduction of the nitro group to an amino group. nih.gov Such probes can even be used in a solid state, for example, on test papers for detecting gaseous CO. nih.gov

Additionally, quinazoline-based fluorescent probes have been developed for biological imaging. These probes can be designed to target specific receptors, such as α1-adrenergic receptors, allowing for their visualization within cells. nih.gov The modular synthesis of these probes, often involving the conjugation of a quinazoline pharmacophore with a fluorophore, allows for the creation of tools for molecular pharmacology and drug discovery. nih.gov Given its reactive chloro groups, this compound could be a starting material for the synthesis of novel chemical probes for environmental or biological sensing.

Innovation in Green Chemistry Approaches for Quinazoline Synthesis

Traditional methods for synthesizing quinazolines often involve harsh conditions, toxic reagents, and multi-step procedures. researchgate.net For instance, the synthesis of 2,4-dichloroquinazolines frequently employs chlorinating agents like phosphorus oxychloride, which can be hazardous. evitachem.comgoogle.com In contrast, green chemistry focuses on developing more environmentally benign and efficient synthetic methods.

Several innovative green approaches for quinazoline synthesis have been reported:

Metal-Free Synthesis: Methods have been developed that avoid the use of transition metal catalysts. One such approach involves a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions. nih.gov

Use of Greener Oxidants: Air is being used as a superior and highly atom-efficient oxidant in some synthetic routes. For example, a CsOH-mediated direct aerobic oxidative reaction of 2-aminoarylmethanols and nitriles uses air as the oxidant. nih.gov

Catalyst- and Solvent-Free Synthesis: Microwave irradiation has been employed for the synthesis of quinazoline derivatives from aldehydes and 2-aminobenzonitrile (B23959) without the need for a catalyst or solvent. nih.gov

Nanocatalysis: The use of nanocatalysts is an emerging area in green synthesis. These catalysts offer high surface area and can often be recycled and reused, reducing waste. researchgate.net

One-Pot Reactions: Multi-component, one-pot syntheses are being developed to reduce the number of steps, minimize waste, and improve efficiency. orgchemres.org An example is the three-component reaction of isatoic anhydride, 1,3-diketones, and amines/arylhydrazines. tandfonline.com

These green methodologies offer more sustainable pathways to access the quinazoline scaffold and can be adapted for the synthesis of derivatives like this compound, thereby reducing the environmental impact of their production.

Advanced Computational Design Methodologies for Novel Quinazoline Architectures

Computational chemistry has become an indispensable tool in the design and discovery of new quinazoline derivatives with desired properties. rsc.org These methods allow for the prediction of biological activities and the optimization of molecular structures before their actual synthesis, saving time and resources.

Key computational techniques applied to quinazoline design include:

Molecular Docking: This method simulates the binding of a ligand (the quinazoline derivative) to the active site of a target protein. It helps in understanding the binding modes and predicting the affinity and activity of the compound. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in understanding the relationship between the chemical structure and the biological activity of a series of compounds. The resulting models can predict the activity of new, unsynthesized derivatives. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational stability of a protein-ligand complex over time under simulated physiological conditions. rsc.org

In Silico ADMET Studies: These computational methods predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for its development as a potential drug. rsc.org

For a molecule like this compound, these computational tools can be used to design novel architectures. For example, the two chlorine atoms provide points for virtual library generation, where different substituents can be computationally added and their potential activity screened against various biological targets. This in silico approach can guide the synthesis of new quinazoline derivatives with enhanced potency and selectivity.

Data Tables

Table 1: Physicochemical Properties of Selected Dichloroquinazoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical Appearance | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₉H₈Cl₂N₂ | ~227.08 | Crystalline solid | 80-85 evitachem.com |

| 2,4-Dichloro-6-methylquinazoline (B1316831) | C₉H₆Cl₂N₂ | 213.06 | Yellow solid chemsrc.com | - |

| 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542) | C₁₀H₈Cl₂N₂O₂ | 259.09 | White to yellow powder | 175-178 sigmaaldrich.com |

Table 2: Summary of Research Findings for Quinazoline Derivatives

| Research Area | Key Findings | Potential Application for this compound |

|---|---|---|

| Materials Science | Quinazolinone derivatives can act as fluorescent probes for bio-imaging and chemical sensing. tandfonline.comnih.gov | Precursor for novel functional organic and sensory materials. |

| Catalysis | Quinazoline scaffolds are used to create P,N,N-ligands for asymmetric catalysis (e.g., Pd-catalyzed reactions). acs.org | Building block for new ligands for transition metal catalysis. |

| Agricultural Science | 4-substituted quinazolines are potent insecticides/acaricides, inhibiting NADH:ubiquinone oxidoreductase. nih.gov | Scaffold for the development of new pesticides. |

| Green Chemistry | Microwave-assisted, solvent-free, and metal-free one-pot syntheses of quinazolines have been developed. nih.gov | More sustainable and efficient synthesis routes. |

| Computational Design | Molecular docking and 3D-QSAR are used to design and predict the activity of new quinazoline-based inhibitors. rsc.org | Rational design of novel derivatives with specific biological targets. |

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 2,4-Dichloro-6-ethylquinazoline with high purity and yield?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., DMSO for reflux reactions), controlling reaction time (e.g., 18 hours for cyclization), and employing purification techniques like recrystallization with water-ethanol mixtures. Pilot-scale synthesis may require continuous flow reactors to maintain efficiency and safety .

- Key Variables : Solvent polarity, temperature, stoichiometry of reagents (e.g., POCl₃ and PCl₅ for chlorination), and post-reaction workup (e.g., reduced-pressure distillation).

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the quinazoline core. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity. X-ray crystallography (using software like SHELX) determines crystal packing and stereoelectronic effects .

- Data Interpretation : Compare experimental NMR shifts with density-functional theory (DFT)-predicted values to validate structural assignments .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid exchange-correlation functionals (e.g., B3LYP) to calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices. These predict sites for nucleophilic/electrophilic attack (e.g., Cl substituents at positions 2 and 4). Validate predictions with experimental kinetic data from substitution reactions .

- Case Study : DFT modeling of 6-methoxyquinazoline derivatives shows that electron-withdrawing groups (e.g., Cl) reduce HOMO-LUMO gaps, enhancing reactivity toward nucleophiles .

Q. How should researchers address contradictions in reported reaction yields or biological activity data for quinazoline derivatives?

- Methodological Answer : Perform systematic variable analysis:

Compare solvent systems (polar vs. non-polar), catalysts (e.g., triethylamine for acylations), and temperature gradients.

Validate biological assays using standardized protocols (e.g., IC₅₀ measurements under controlled pH and temperature).

Contradictions often arise from unaccounted variables like trace moisture in POCl₃-mediated reactions or isomer formation during functionalization .

Q. What strategies enable selective functionalization of the ethyl and chloro groups in this compound for drug-discovery applications?

- Methodological Answer :

- Chlorine Substitution : Replace Cl at position 4 with amines or thiols via SNAr reactions (6M HCl, reflux). Position 2-Cl is less reactive due to steric hindrance from the ethyl group.

- Ethyl Group Modification : Oxidize the ethyl group to a carboxylic acid using KMnO₄/H₂SO₄, enabling peptide coupling or salt formation.

- Case Study : Analogous compounds (e.g., 4-chloro-6-methoxyquinazoline-2-carboxylate) show that electron-donating groups (e.g., methoxy) enhance stability during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.